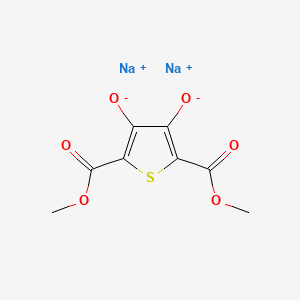
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is an organic compound with the molecular formula C8H8O6S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two hydroxyl groups and two ester groups on the thiophene ring
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been studied for their potential biological activities
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
As a thiophene derivative, it may have potential biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt typically involves the esterification of 3,4-dihydroxythiophene-2,5-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester. The resulting ester is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: The parent compound without the disodium salt.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: The acid form of the compound.
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is unique due to its enhanced solubility in water compared to its non-sodium counterparts. This property makes it more suitable for applications requiring aqueous solutions, such as biological assays and industrial processes.
Properties
CAS No. |
108199-25-3 |
|---|---|
Molecular Formula |
C8H8NaO6S |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
InChI |
InChI=1S/C8H8O6S.Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;/h9-10H,1-2H3; |
InChI Key |
ZEGWDVPZFVVAKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















